molecular formula C22H16Cl2N2O2 B11506100 5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-pyrano[2,3-a][4,7]phenanthrolin-4-one

5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-pyrano[2,3-a][4,7]phenanthrolin-4-one

Cat. No.: B11506100
M. Wt: 411.3 g/mol
InChI Key: PXJUOYIUUPMWMQ-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-2-METHYL-2H,3H,4H,5H,6H-PYRANO[2,3-A]4,7-PHENANTHROLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a pyrano[2,3-a]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-2-METHYL-2H,3H,4H,5H,6H-PYRANO[2,3-A]4,7-PHENANTHROLIN-4-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DICHLOROPHENYL)-2-METHYL-2H,3H,4H,5H,6H-PYRANO[2,3-A]4,7-PHENANTHROLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-2-METHYL-2H,3H,4H,5H,6H-PYRANO[2,3-A]4,7-PHENANTHROLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-2-METHYL-2H,3H,4H,5H,6H-PYRANO[2,3-A]4,7-PHENANTHROLIN-4-ONE involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways. The specific molecular targets and pathways involved depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrano[2,3-a]phenanthrolinone, such as:

Uniqueness

What sets 5-(2,4-DICHLOROPHENYL)-2-METHYL-2H,3H,4H,5H,6H-PYRANO[2,3-A]4,7-PHENANTHROLIN-4-ONE apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-methyl-2,3,5,6-tetrahydropyrano[2,3-a][4,7]phenanthrolin-4-one

InChI

InChI=1S/C22H16Cl2N2O2/c1-11-9-18(27)20-21(13-5-4-12(23)10-15(13)24)26-17-7-6-16-14(3-2-8-25-16)19(17)22(20)28-11/h2-8,10-11,21,26H,9H2,1H3

InChI Key

PXJUOYIUUPMWMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C3=C(C=CC4=C3C=CC=N4)NC2C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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